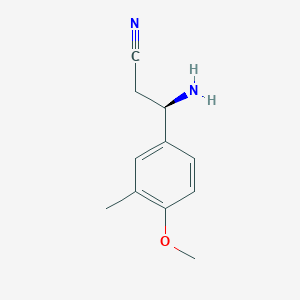![molecular formula C14H24N2O4 B13032595 2-(Tert-butyl) 8-ethyl 2,5-diazaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B13032595.png)
2-(Tert-butyl) 8-ethyl 2,5-diazaspiro[3.4]octane-2,8-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tert-butyl) 8-ethyl 2,5-diazaspiro[3.4]octane-2,8-dicarboxylate is a chemical compound with the molecular formula C14H24N2O4 and a molecular weight of 284.35 g/mol . This compound is characterized by its spirocyclic structure, which includes a diazaspiro core, making it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
The synthesis of 2-(tert-butyl) 8-ethyl 2,5-diazaspiro[3.4]octane-2,8-dicarboxylate involves several steps. One common method includes the reaction of tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate with ethyl bromoacetate under basic conditions . The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the reaction. The product is then purified using standard techniques such as column chromatography.
Chemical Reactions Analysis
2-(Tert-butyl) 8-ethyl 2,5-diazaspiro[3.4]octane-2,8-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
2-(Tert-butyl) 8-ethyl 2,5-diazaspiro[3.4]octane-2,8-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Mechanism of Action
The mechanism of action of 2-(tert-butyl) 8-ethyl 2,5-diazaspiro[3.4]octane-2,8-dicarboxylate involves its interaction with specific molecular targets. The diazaspiro core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
2-(Tert-butyl) 8-ethyl 2,5-diazaspiro[3.4]octane-2,8-dicarboxylate can be compared with other similar compounds, such as:
Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate: This compound has a similar spirocyclic structure but differs in the position and type of substituents.
2-tert-butyl 8-methyl 2,6-diazaspiro[3.4]octane-2,8-dicarboxylate: This compound has a methyl group instead of an ethyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C14H24N2O4 |
|---|---|
Molecular Weight |
284.35 g/mol |
IUPAC Name |
2-O-tert-butyl 8-O-ethyl 2,5-diazaspiro[3.4]octane-2,8-dicarboxylate |
InChI |
InChI=1S/C14H24N2O4/c1-5-19-11(17)10-6-7-15-14(10)8-16(9-14)12(18)20-13(2,3)4/h10,15H,5-9H2,1-4H3 |
InChI Key |
ZCHIWSXHQCAQIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCNC12CN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


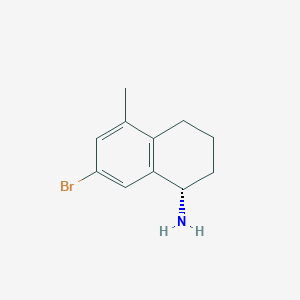
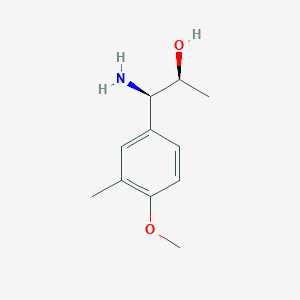
![6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13032520.png)
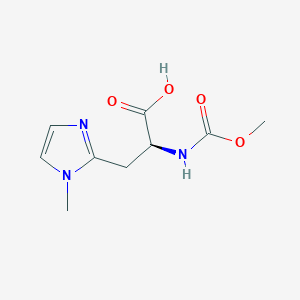
![3-Bromo-6-chloropyrido[2,3-b]pyrazine](/img/structure/B13032525.png)
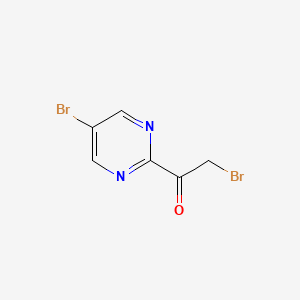
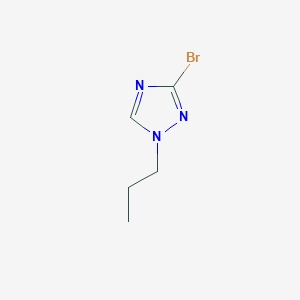
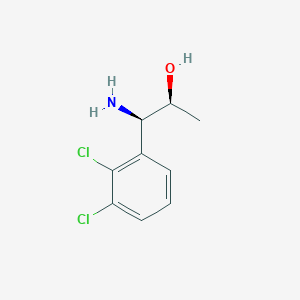
![(2R)-2-[3-(2-methoxyethoxy)-5-oxo-5,6-dihydro-1,6-naphthyridin-6-yl]propanoic acid; naphthalene-2-sulfonic acid](/img/structure/B13032532.png)
![5-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13032535.png)

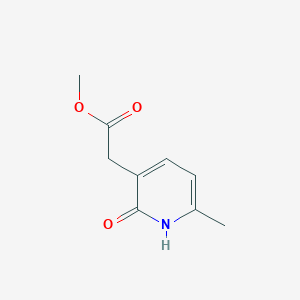
![2-(Benzo[c]isoxazol-3-yl)aceticacid](/img/structure/B13032562.png)
